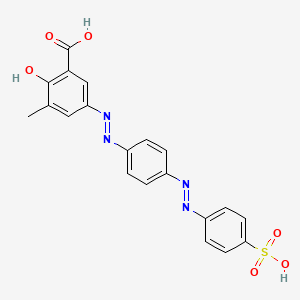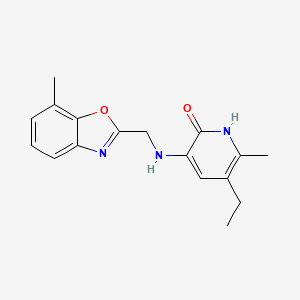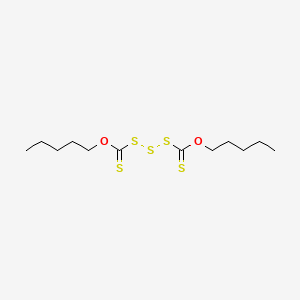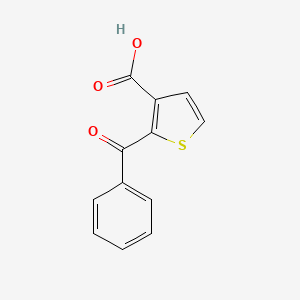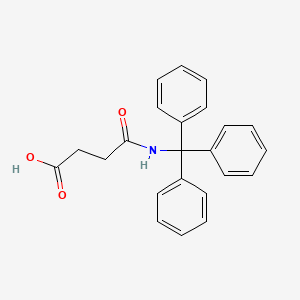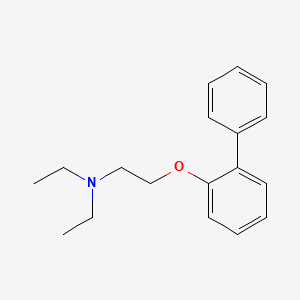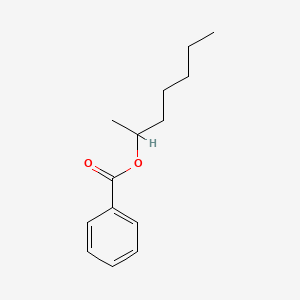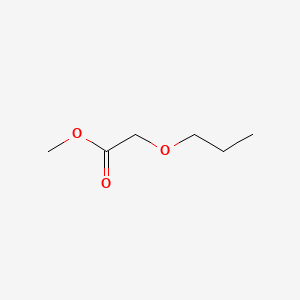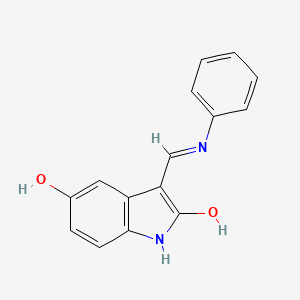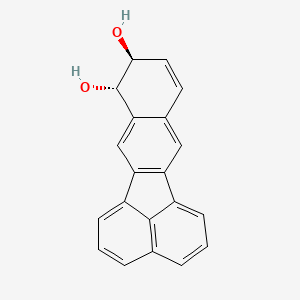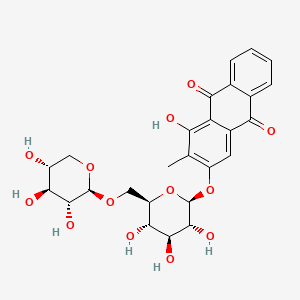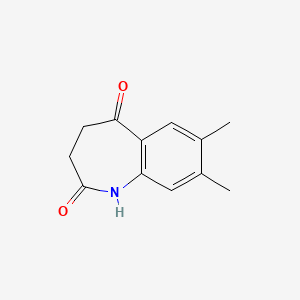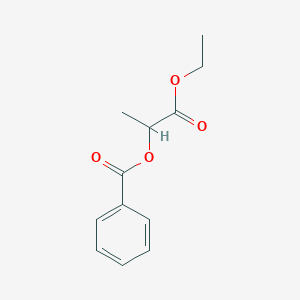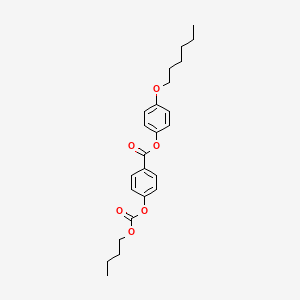
p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate: is an aromatic ester compound with the molecular formula C24H30O6. This compound is known for its unique structural properties and is often used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate typically involves the esterification of p-hexyloxyphenol with p-butoxycarbonyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is used as a precursor in the synthesis of liquid crystalline materials. These materials have applications in display technologies and optical devices .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic ester group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
- p-Butoxyphenyl p-hexyloxybenzoate
- p-Hexyloxyphenyl p-octyloxybenzoate
- p-Hexyloxyphenyl p-decyloxybenzoate
Comparison: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is unique due to its specific ester linkage and the length of its alkyl chains. Compared to p-butoxyphenyl p-hexyloxybenzoate, it has a different arrangement of alkyl groups, which can influence its physical and chemical properties. The longer alkyl chains in p-hexyloxyphenyl p-octyloxybenzoate and p-hexyloxyphenyl p-decyloxybenzoate can result in different solubility and melting points .
Properties
CAS No. |
33926-43-1 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C24H30O6/c1-3-5-7-8-18-27-20-13-15-21(16-14-20)29-23(25)19-9-11-22(12-10-19)30-24(26)28-17-6-4-2/h9-16H,3-8,17-18H2,1-2H3 |
InChI Key |
JGIGIJOKCRRGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


